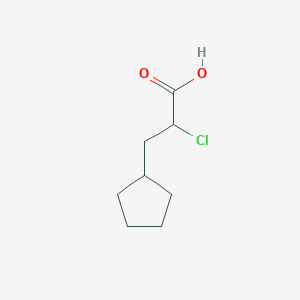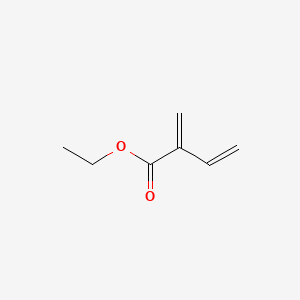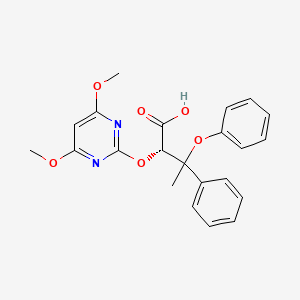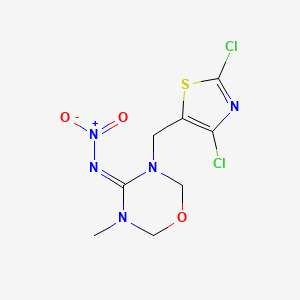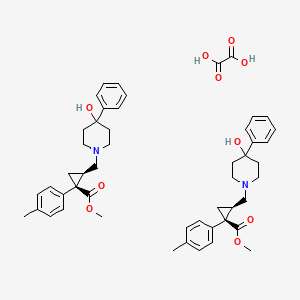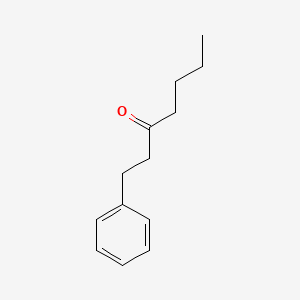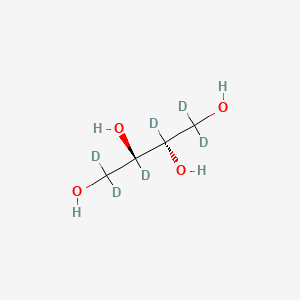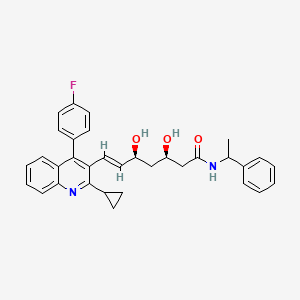
Pitavastatin 1-Phenylethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pitavastatin 1-Phenylethylamide is a derivative of pitavastatin, a member of the statin class of medications. Statins are widely used for their cholesterol-lowering effects, primarily by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a crucial step in cholesterol biosynthesis. This compound retains the core structure of pitavastatin but is modified with a 1-phenylethylamide group, potentially altering its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pitavastatin 1-Phenylethylamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of pitavastatin.
Amidation Reaction: Pitavastatin is reacted with 1-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: Pitavastatin 1-Phenylethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学研究应用
Pitavastatin 1-Phenylethylamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on the pharmacokinetics and pharmacodynamics of statins.
Biology: Investigated for its potential effects on cellular cholesterol metabolism and its role in modulating lipid levels.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Pitavastatin 1-Phenylethylamide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The reduction in cholesterol synthesis results in lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, the compound may have pleiotropic effects, including anti-inflammatory and antioxidant properties, which contribute to its cardiovascular benefits.
相似化合物的比较
- Atorvastatin
- Rosuvastatin
- Simvastatin
- Pravastatin
Comparison:
- Pharmacokinetics: Pitavastatin 1-Phenylethylamide may have different absorption, distribution, metabolism, and excretion profiles compared to other statins due to the presence of the 1-phenylethylamide group.
- Pharmacodynamics: The modification may enhance or reduce the potency of the compound in inhibiting hydroxymethylglutaryl-coenzyme A reductase.
- Side Effects: The structural differences may result in a different side effect profile, potentially reducing muscle-related side effects commonly associated with statins.
This compound stands out due to its unique structural modification, which may offer advantages in terms of efficacy and safety over other statins.
属性
分子式 |
C33H33FN2O3 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide |
InChI |
InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21?,26-,27-/m1/s1 |
InChI 键 |
JLGWZLJSEGANJP-YHFSXESRSA-N |
手性 SMILES |
CC(C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


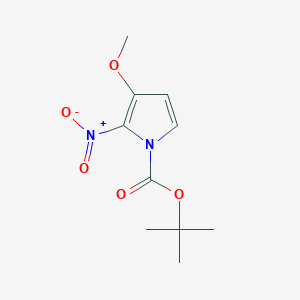
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
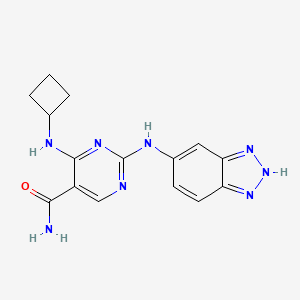
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
